(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid
Description
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is an organic compound with the molecular formula C9H9BrO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYVGILADXNJV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid can be achieved through several methods. One common approach involves the enantioselective reduction of 4-bromophenylpyruvic acid using a chiral catalyst. This reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral rhodium catalyst under specific conditions, such as 35°C and 38002.6 Torr pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Bromophenylacetic acid or 4-bromobenzaldehyde.
Reduction: 3-Phenyl-2-hydroxypropionic acid.
Substitution: 3-(4-Aminophenyl)-2-hydroxypropionic acid or 3-(4-Hydroxyphenyl)-2-hydroxypropionic acid.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of fexofenadine, a non-sedating antihistamine. The compound's selective bromination process allows for the efficient production of pure fexofenadine by minimizing undesirable isomers during synthesis .
2. Anti-inflammatory and Antimicrobial Agents
Recent studies have highlighted the potential of this compound as a lead compound for developing anti-inflammatory and antimicrobial agents. Its structure contributes to its biological activity, which includes:
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary research indicates that it may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
- Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Analytical Chemistry Applications
1. Analytical Reagent
In analytical chemistry, this compound is utilized as an analytical reagent for detecting zirconium. This application highlights its utility beyond pharmaceuticals, showcasing its relevance in material science and analytical methods.
The biological activities of this compound are often correlated with the electronic properties of the bromophenyl substituent. This correlation enhances its interaction with various biological targets, which can be leveraged for therapeutic purposes.
Case Studies
Case Study 1: Synthesis of Fexofenadine
In a documented process for synthesizing fexofenadine, this compound was synthesized through selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This method not only improved yield but also ensured high purity levels of the final product by minimizing isomer formation .
Case Study 2: Antimicrobial Research
In recent studies exploring new antimicrobial agents, compounds derived from this compound exhibited promising activity against multidrug-resistant pathogens. These findings suggest that derivatives of this compound could serve as foundational scaffolds for developing novel antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylpropionic acid
- 4-Bromophenylalanine
Uniqueness
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. These features make it a valuable compound for asymmetric synthesis and the development of chiral drugs.
Biological Activity
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary of its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C10H10BrO3
- Molecular Weight : 273.09 g/mol
- CAS Number : 102793-81-7
The compound features a bromophenyl group, which is known to influence its biological interactions, and a hydroxypropionic acid structure that may contribute to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer and metabolic disorders.
- Cell Signaling Modulation : It may interact with various cellular receptors or signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that this compound might possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death.
- Case Study : A study involving human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound:
- Mechanism : The compound appears to reduce neuronal apoptosis induced by oxidative stress, potentially through the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
- Animal Studies : In rodent models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced markers of neuroinflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid, and what are the key optimization parameters?
- Methodological Answer : Synthesis typically involves enantioselective strategies, such as asymmetric catalysis or chiral resolution. A common precursor is 3-(4-bromophenyl)propionic acid (CAS 1643-30-7), where hydroxylation at the β-position is achieved via enzymatic or chemical oxidation . Key optimization parameters include reaction temperature (e.g., 200°C for gas chromatography analysis of intermediates ), solvent polarity (to stabilize intermediates), and chiral catalyst selection (e.g., Sharpless-type catalysts for enantiomeric excess >95%). Bromination steps may require controlled electrophilic substitution conditions to avoid aryl ring over-substitution .
Q. How is the stereochemical purity of this compound confirmed experimentally?
- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) is standard, with mobile phases adjusted for polarity (e.g., hexane/isopropanol). Mass spectrometry (MS) data, such as electron ionization (EI-MS) fragmentation patterns (e.g., m/z 229.071 for molecular ion ), and nuclear Overhauser effect (NOE) NMR experiments validate stereochemistry. Polarimetry ([α]D measurements) further corroborates enantiomeric purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR identify the bromophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and hydroxypropionic moiety (δ ~4.2 ppm for the chiral hydroxyl group) .
- FTIR : Peaks at ~2500–3500 cm (O-H stretch) and ~1700 cm (C=O stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula CHBrO (exact mass: 227.9786 ).
Advanced Research Questions
Q. What mechanistic insights explain the antioxidant activity of this compound compared to hydroxyl-substituted analogs?
- Methodological Answer : The bromine substituent’s electron-withdrawing effect reduces the phenolic O-H bond dissociation energy compared to hydroxyl analogs (e.g., (S)-3-(4-hydroxyphenyl)-2-hydroxypropionic acid, a metabolite with DPPH scavenging activity ). Computational studies (DFT) can model radical stabilization, while experimental assays (e.g., ORAC, ABTS) quantify activity under varying pH. Bromine’s lipophilicity may enhance membrane permeability, but reduce solubility in aqueous assays .
Q. How do solvent polarity and temperature influence crystallization behavior, and what are the implications for polymorph control?
- Methodological Answer : Polar solvents (e.g., ethanol/water mixtures) favor hydrogen-bonded dimers, while non-polar solvents (e.g., hexane) may induce metastable polymorphs. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) identify polymorph transitions. For example, OV-101 column data shows retention shifts at 200°C, suggesting thermal stability limits for crystal forms . Temperature gradients during recrystallization can optimize yield of the desired enantiomer .
Q. How should researchers reconcile discrepancies in reported bioactivity values across antioxidant assays?
- Methodological Answer : Contradictions arise from assay-specific radical sources (e.g., DPPH vs. hydroxyl radicals ) and compound stability. For instance, brominated analogs may degrade under UV-light exposure in fluorometric assays. Normalize data using internal standards (e.g., Trolox) and validate via LC-MS to confirm compound integrity during assays .
Q. What analytical challenges arise in distinguishing S and R enantiomers under varying pH conditions?
- Methodological Answer : At acidic pH, protonation of the carboxylic acid group reduces chiral column retention time, complicating resolution. Adjusting mobile phase pH (e.g., 2.5–4.0) and using ion-pair reagents (e.g., trifluoroacetic acid) enhances separation. Circular dichroism (CD) spectroscopy provides pH-dependent conformational insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
